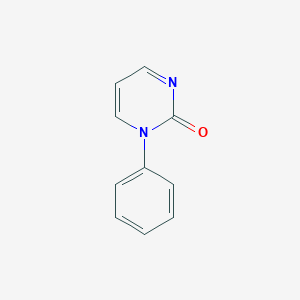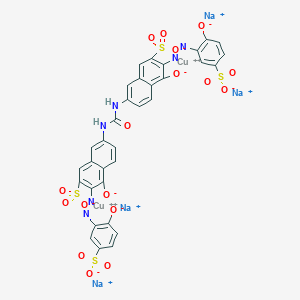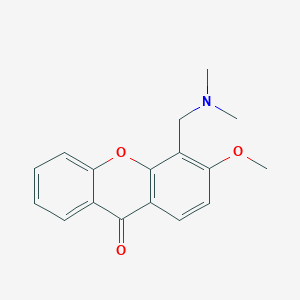
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one, also known as DMMC or DMAPK, is a fluorescent dye that is widely used in scientific research applications. It is a xanthene dye, which means that it has a xanthene backbone with a dimethylamino group and a methoxy group attached to it. The dye is highly fluorescent and has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves the interaction of the dye with biological molecules such as proteins and nucleic acids. The dye has a high affinity for these molecules and binds to them, causing them to fluoresce. The fluorescence of the dye can be used to monitor the localization, movement, and interactions of these molecules in living cells and tissues.
Biochemical and Physiological Effects:
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has no known biochemical or physiological effects on living organisms. The dye is non-toxic and does not interfere with cellular processes or cause any adverse effects on cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several advantages as a fluorescent probe for scientific research. It is highly fluorescent and has a high quantum yield, which means that it produces a strong and stable signal. The dye is also highly specific and can be used to label specific biomolecules in complex biological systems. However, the dye has some limitations as well. It is sensitive to pH and can be quenched by acidic conditions. The dye is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in complex biological systems. The dye could also be used in the development of new imaging techniques for the visualization of biological processes in living organisms. Additionally, the synthesis of new derivatives of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one could lead to the development of more specific and sensitive fluorescent probes for scientific research.
Méthodes De Synthèse
The synthesis of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves the reaction of 4-bromo-3-methoxybenzaldehyde with dimethylamine to form the intermediate 4-(dimethylamino)methyl-3-methoxybenzaldehyde. This intermediate is then reacted with 2-hydroxy-1,3-dimethylimidazolidine to form the final product, 4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one.
Applications De Recherche Scientifique
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is widely used as a fluorescent probe in various fields of scientific research. It is commonly used in biochemistry, cell biology, and molecular biology to label proteins, nucleic acids, and other biomolecules. The dye is also used in fluorescence microscopy and flow cytometry to visualize and quantify biological processes.
Propriétés
Numéro CAS |
17854-57-8 |
|---|---|
Nom du produit |
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)10-13-14(20-3)9-8-12-16(19)11-6-4-5-7-15(11)21-17(12)13/h4-9H,10H2,1-3H3 |
Clé InChI |
QVNSEBXRCVOBNX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
SMILES canonique |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Synonymes |
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




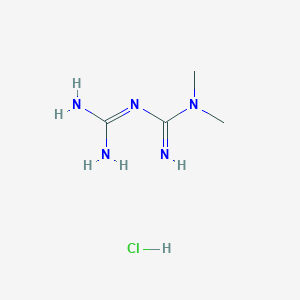
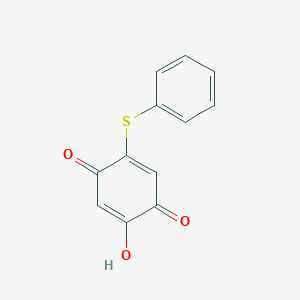


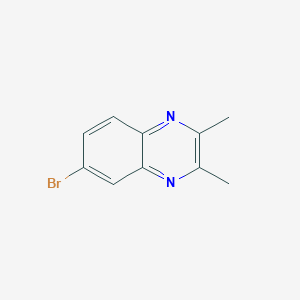
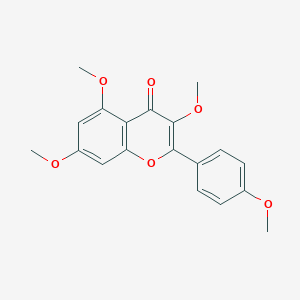
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
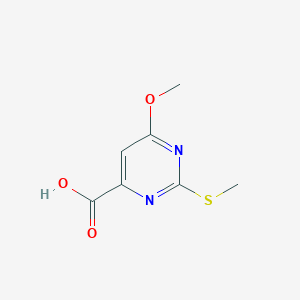
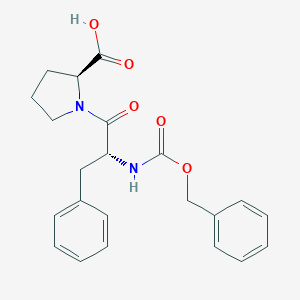
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
